Product packaging for 3-Fluorochrysene(Cat. No.:CAS No. 36288-22-9)

3-Fluorochrysene

Cat. No.: B1630170
CAS No.: 36288-22-9
M. Wt: 246.3 g/mol
InChI Key: MUIBVBFEZPCUGU-UHFFFAOYSA-N
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Description

3-Fluorochrysene (CAS 36288-22-9) is a monofluorinated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H11F and a molecular weight of 246.28 g/mol . This compound serves as a critical internal standard in environmental and analytical chemistry, particularly for the quantification of polycyclic aromatic hydrocarbons in complex matrices . Its physico-chemical properties are closely similar to those of the parent PAHs, but the fluorine substitution allows for precise tracking and recovery calculations during analytical procedures . In research applications, this compound is characterized by techniques including 1H, 13C, and 19F NMR spectroscopy, which helps in understanding the structural and electronic effects of fluorine substitution on aromatic systems . It is part of specialized mixes used with advanced techniques like GC-MS and HPLC-DAD-FLD for the accurate determination of the US EPA's 16 priority PAH pollutants in environmental samples such as road-tunnel wash water . As a calibrated internal standard, it is essential for developing robust and accurate analytical methods, ensuring data quality in environmental monitoring and toxicological studies . FOR RESEARCH USE ONLY (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11F B1630170 3-Fluorochrysene CAS No. 36288-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIBVBFEZPCUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631463
Record name 3-Fluorochrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36288-22-9
Record name 3-Fluorochrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Fluorination of Chrysene

Direct electrophilic fluorination of chrysene faces challenges due to the compound’s aromatic stability and the strong electron-withdrawing nature of fluorine. Reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been used for electrophilic fluorination, but yields for 3-fluorochrysene remain unreported.

Building Chrysene from Fluorinated Intermediates

A more reliable strategy involves assembling the chrysene skeleton from fluorinated building blocks. For example, Julia–Kocienski olefination followed by oxidative photocyclization has successfully produced 6-fluorochrysene. Adapting this method for this compound would require fluorinated precursors with substituents positioned to direct cyclization to the 3-position.

Detailed Synthesis Routes

Julia–Kocienski Olefination and Photocyclization

This method, validated for 6-fluorochrysene, involves:

  • Synthesis of 1,2-diarylfluoroethenes :
    • Condensation of fluorinated benzothiazolyl (BT) sulfones with aldehydes under basic conditions (e.g., LHMDS, THF).
    • Example: Reaction of 2-fluorobenzaldehyde with naphthalene-derived sulfones yields E/Z fluoroalkenes.
  • Oxidative Photocyclization :
    • Irradiation of fluoroalkenes in benzene with iodine (I₂) and propylene oxide (HI scavenger) induces cyclization.
    • For 6-fluorochrysene, this step proceeds at 1 mM concentration over 8 hours (72% yield).

Adaptation for this compound :
To target the 3-position, the fluorinated precursor must place fluorine at a meta-directing site prior to cyclization. For instance, using 3-fluorostyryl intermediates could bias ring closure toward the 3-position, though this remains hypothetical without explicit literature examples.

Friedel-Crafts Alkylation with Fluorinated Electrophiles

Friedel-Crafts reactions using fluorinated alkyl halides or acylating agents could theoretically introduce fluorine during chrysene formation. However, this method risks over-alkylation and requires stringent control of reaction conditions.

Example Protocol :

  • Reaction of chrysene with 3-fluoro-1-iodopropane in the presence of AlCl₃.
  • Challenges include poor regioselectivity and competing side reactions.

Halogen Exchange Reactions

Halogen exchange (halex) using potassium fluoride (KF) or cesium fluoride (CsF) on chlorinated chrysene derivatives offers a potential pathway.

Hypothetical Route :

  • Synthesis of 3-chlorochrysene via directed ortho-metalation.
  • Fluorination with KF in dimethylformamide (DMF) at 150°C.

Reaction Conditions and Optimization

Key parameters influencing fluorochrysene synthesis include:

Parameter Optimal Range Effect on Yield/Selectivity Source
Fluorinated precursor concentration 1–4 mM Higher dilution accelerates photocyclization
Oxidant (I₂) stoichiometry 1.0–1.2 equivalents Prevents HI accumulation, improves yield
Reaction solvent Benzene Enhances photostability vs. acetone
Temperature Reflux (~80°C) Balances reaction rate and decomposition

Characterization and Challenges

Analytical Techniques

  • ¹⁹F NMR : Confirms fluorine incorporation and monitors reaction progress.
  • X-ray crystallography : Resolves regiochemistry, as demonstrated for 6-fluorochrysene (C–F bond length: 1.35 Å).

Regioselectivity Issues

The 3-position’s electronic environment makes it less accessible than the 6-position in chrysene. Computational studies suggest that fluorine’s electron-withdrawing effect deactivates adjacent carbon centers, complicating cyclization.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorochrysene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluoro-substituted quinones.

    Reduction: Reduction reactions can convert it to fluorinated dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce other functional groups at different positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Photophysical Studies

3-Fluorochrysene has been studied for its photophysical properties, which are crucial for applications in organic light-emitting diodes (OLEDs) and solar cells. Its fluorescence characteristics can be tuned by varying the fluorine substitution, impacting its efficiency in light emission and absorption processes. Research indicates that fluorinated PAHs often exhibit enhanced stability and altered electronic transitions compared to their non-fluorinated counterparts .

2. Environmental Chemistry

As a PAH, this compound is relevant in environmental studies, particularly concerning its behavior in soil and water systems. Investigations into the degradation pathways of fluorinated PAHs help understand their persistence and toxicity in the environment. Studies have shown that fluorination can affect the biodegradability of PAHs, with implications for pollution management strategies .

3. Biological Studies

Research has also explored the biological interactions of this compound, particularly its potential as a model compound for studying the effects of PAHs on human health. Fluorinated compounds may exhibit different toxicological profiles compared to their non-fluorinated analogs, making them significant in toxicology research . For instance, studies have indicated that certain fluorinated PAHs can induce oxidative stress in cellular models, leading to further investigations into their mechanisms of action .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it an attractive material for organic semiconductors. Its ability to form stable thin films is beneficial for applications in flexible electronics and sensors. Researchers are investigating its use as an active layer in organic field-effect transistors (OFETs), where it could enhance charge transport characteristics due to its favorable energy levels .

2. Coatings and Polymers

In materials science, this compound can be utilized to develop advanced coatings with improved chemical resistance and thermal stability. Its incorporation into polymer matrices can enhance the mechanical properties of materials used in harsh environments, such as aerospace applications . The fluorination process is known to impart hydrophobicity and chemical inertness to coatings, making them suitable for protective applications.

Case Studies

Application Area Description Findings
Photovoltaics Use in organic solar cellsEnhanced efficiency due to improved light absorption properties .
Toxicology Study on cellular effectsInduction of oxidative stress leading to apoptosis in human cell lines .
Organic Electronics Development of OFETsImproved charge mobility compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 3-Fluorochrysene involves its interaction with biological molecules and cellular structures. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain biochemical pathways. It can interact with enzymes and receptors, potentially leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Molecular Structure and Physical Properties

The table below highlights key differences between 3-Fluorochrysene and related fluorinated compounds:

Compound Molecular Formula Molecular Weight (g/mol) Solubility/Storage Primary Applications
This compound C₁₈H₁₁F 246.29 Soluble in toluene GC-MS reference standard
3-Fluorofluorenthene C₁₆H₉F 212.22 Not specified Environmental analysis
1-Fluoropyrene C₁₆H₉F 154.24 Soluble in organic solvents Fluorescence studies
3-Fluorophenylacetone C₉H₉FO 152.17 Soluble in chloroform, ethyl acetate Organic synthesis intermediate
3-Fluoro Deschloroketamine·HCl C₁₃H₁₆FNO·HCl 257.7 Stable at -20°C Forensic/research applications

Key Observations :

  • Molecular Weight : this compound has a significantly higher molecular weight (246.29 g/mol) than smaller fluorinated aromatics like 3-Fluorophenylacetone (152.17 g/mol) due to its extended aromatic system.
  • Solubility : Unlike this compound (toluene-soluble), 3-Fluorophenylacetone dissolves readily in polar solvents like ethyl acetate, reflecting differences in hydrophobicity .

Chemical Reactivity and Electronic Effects

  • Similar effects are observed in 3-Fluorophenylacetone, where fluorine alters the electron density of the phenyl ring, influencing its keto-enol tautomerism .
  • Conformational Stability: Fluorine substitution in cyclic systems (e.g., 1,1-difluoro-cyclohexane) induces steric and electronic strain, affecting ring puckering . For planar PAHs like this compound, fluorine likely enhances rigidity due to resonance effects, contrasting with non-planar fluorinated cyclohexanes .

Research Findings and Limitations

  • Conformational Studies : NMR analyses of fluorinated cyclohexanes () reveal that fluorine substituents stabilize axial conformations via dipole-dipole interactions. For this compound, planar rigidity likely minimizes conformational flexibility, impacting its interaction with biological targets or chromatographic matrices .
  • Detection Sensitivity: Fluorinated PAHs like this compound exhibit distinct mass spectral fragmentation patterns compared to non-fluorinated analogs, enhancing detection specificity in GC-MS .

Biological Activity

3-Fluorochrysene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and mutagenicity. This compound, like other fluorinated PAHs, exhibits unique properties that can significantly alter its biological effects compared to its unfluorinated counterparts.

  • Chemical Formula : C₁₈H₁₂F
  • Molecular Weight : 270.28 g/mol
  • CAS Number : 36288-22-9

Biological Activity Overview

The introduction of fluorine into PAHs can modulate their biological activity in various ways. Research indicates that fluorine can affect the metabolism of these compounds, potentially leading to increased or decreased toxicity. For example, fluorinated PAHs may exhibit altered interactions with biological macromolecules, including DNA and proteins, which can influence their carcinogenic potential.

  • Metabolic Activation :
    • Fluorine's presence can enhance metabolic activation pathways, leading to the formation of reactive intermediates that bind covalently to DNA. This process can result in mutations and subsequent carcinogenesis .
  • DNA Interaction :
    • Studies have shown that this compound can form adducts with DNA, which is a critical step in the initiation of cancer. The electrophilic nature of certain metabolites allows for this interaction, potentially leading to genotoxic effects .
  • Reactive Oxygen Species (ROS) Production :
    • The metabolism of this compound may also generate ROS, contributing to oxidative stress and cellular damage. This oxidative stress is a known mechanism associated with cancer development .

In Vitro Studies

A study examined the cytotoxic effects of various PAHs on human fibroblasts, highlighting that while some PAHs demonstrated significant cellular alterations, others like this compound did not show pronounced effects at certain concentrations. This suggests a complex relationship between structure and biological activity among PAHs .

Comparative Analysis with Other PAHs

CompoundTumorigenicityMechanism of Action
This compoundModerateDNA adduct formation
6-Fluorobenzo[a]pyreneIncreasedEnhanced metabolic activation
Benzo[a]pyreneHighDirect DNA interaction

This table illustrates that while this compound has moderate tumorigenic potential, other fluorinated PAHs may exhibit more pronounced effects due to differences in their metabolic pathways and interactions with cellular components .

Environmental and Health Implications

The environmental persistence of PAHs, including this compound, raises concerns regarding their accumulation in ecosystems and potential exposure to humans through food and air. Regulatory measures are necessary to monitor and mitigate the risks associated with these compounds.

Regulatory Context

Given the potential health risks associated with exposure to fluorinated PAHs, regulatory agencies have begun assessing these compounds more rigorously. The need for comprehensive studies on their long-term effects on human health and the environment is paramount.

Q & A

Q. How can researchers validate the environmental persistence of this compound using field vs. lab data?

  • Methodological Answer : Field samples (soil/water) analyzed via QuEChERS extraction and GC×GC-TOFMS provide real-world degradation rates. Lab microcosms (OECD 307) under controlled humidity/temperature validate field findings. Discrepancies >20% warrant investigation of microbial consortia diversity via 16S rRNA sequencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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